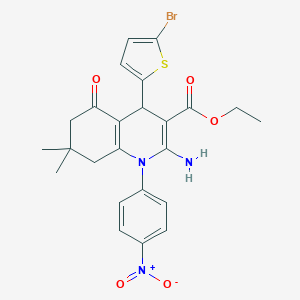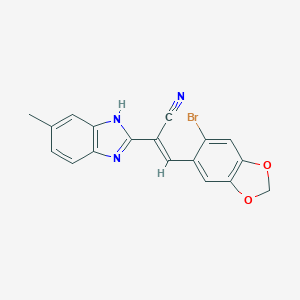![molecular formula C20H19NO3S B387952 [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B387952.png)
[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate is an organic compound that features a morpholine ring, a carbothioyl group, and a phenylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate typically involves the reaction of 2-(morpholine-4-carbothioyl)phenylamine with cinnamic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its morpholine ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active sites, while the phenylprop-2-enoate moiety can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate: Unique due to its combination of morpholine and phenylprop-2-enoate moieties.
[2-(Piperidine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate: Similar structure but with a piperidine ring instead of morpholine.
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring enhances its solubility and bioavailability, while the phenylprop-2-enoate moiety provides a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C20H19NO3S |
|---|---|
Poids moléculaire |
353.4g/mol |
Nom IUPAC |
[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H19NO3S/c22-19(11-10-16-6-2-1-3-7-16)24-18-9-5-4-8-17(18)20(25)21-12-14-23-15-13-21/h1-11H,12-15H2/b11-10+ |
Clé InChI |
TZNZOCSUHANAKY-ZHACJKMWSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
SMILES isomérique |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
Solubilité |
18.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylbenzamide (non-preferred name)](/img/structure/B387869.png)

![4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[3,5-diiodo-2-(prop-2-yn-1-yloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B387871.png)

![9-[2-(benzyloxy)-5-bromophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B387876.png)

![N'-[2-(allyloxy)-3,5-dibromobenzylidene]-4-amino-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387880.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387883.png)
![2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387884.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B387885.png)
![2,4,6-Tris[2-(trifluoromethyl)benzimidazolyl]-1,3,5-triazine](/img/structure/B387886.png)
![N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE](/img/structure/B387889.png)
![N-(4-fluorophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387890.png)
![1,2-bis(propylsulfonyl)-N'-(3,4,5-trimethoxybenzylidene)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B387891.png)
